

Technical Deep Dive: 3-(2-Aminophenoxy)propanamide Scaffolds

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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

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Role: Pharmacophore & Heterocyclic Precursor | Target Class: VGSCs / GABAergic Modulators[1]

Executive Summary: The "Janus" Scaffold

In modern medicinal chemistry, **3-(2-Aminophenoxy)propanamide** represents a "Janus" scaffold—a molecule with two distinct faces of utility.

- **Linear Pharmacophore:** In its open-chain form, it mimics the structural motifs of Class I antiarrhythmics and anticonvulsants (e.g., mexiletine, safinamide analogs), functioning as a voltage-gated sodium channel (VGSC) blocker.
- **Cyclization Precursor:** It serves as the immediate, atom-economic precursor to 3,4-dihydro-2H-1,4-benzoxazin-3-one, a privileged heterocyclic core found in anxiolytics, antipsychotics, and antithrombotic agents.

This guide details the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of this scaffold, designed for researchers optimizing lead compounds for CNS indications.

Chemical Architecture & SAR Analysis

The molecule consists of three distinct domains, each modifiable to tune physicochemical properties (LogP, tPSA) and target affinity.[1]

Structural Domains

Domain	Functionality	SAR Implications
Domain A: Aniline Head	Primary amine () at the ortho position.[1]	Critical for Cyclization: Acts as the nucleophile for ring closure. Binding: In the linear form, serves as a H-bond donor to channel residues (e.g., Tyr/Phe in Nav1.7).[1]
Domain B: Phenoxy Linker	Ether linkage ().[1]	Flexibility: Provides rotational freedom, allowing the molecule to adopt the "U-shape" required for channel pore occlusion. Metabolic Liability: The O-dealkylation site (CYP450 target).[1]
Domain C: Propanamide Tail	Terminal amide ().[1]	Polarity: Modulates solubility and BBB permeability. Bioisostere: Can be substituted with hydroxamic acid (HDAC inhibition) or hydrazides.

The Cyclization Equilibrium

The most defining chemical characteristic of this scaffold is its propensity to cyclize.[1] Under acidic conditions or thermal stress, the ortho-aniline nitrogen attacks the amide carbonyl, releasing ammonia (or amine) to form the 1,4-benzoxazin-3-one core.

- Researcher Note: When designing linear analogs as sodium channel blockers, steric bulk must be added to the amide nitrogen (N-alkylation) to prevent spontaneous cyclization and

inactivation of the linear pharmacophore.[1]

Experimental Protocols

Synthesis: Regioselective O-Alkylation (The "Green" Route)

Objective: Synthesize **3-(2-aminophenoxy)propanamide** from 2-aminophenol while avoiding N-alkylation.

Rationale: 2-Aminophenol contains two nucleophiles: the phenoxide oxygen and the aniline nitrogen.[1] Under basic conditions (Hard/Soft Acid-Base theory), the phenoxide is the harder nucleophile and prefers the hard electrophilic center, but in Michael additions (soft electrophile), competition occurs. We utilize a base-mediated thermodynamic control to favor O-alkylation.

Reagents:

- 2-Aminophenol (1.0 eq)[1]
- Acrylamide (1.2 eq)[1]
- Base: Triton B (Benzyltrimethylammonium hydroxide) or [1]
- Solvent: 1,4-Dioxane or Ethanol (anhydrous)

Protocol:

- Activation: Dissolve 2-aminophenol in 1,4-dioxane under atmosphere. Add Triton B (catalytic amount, 10 mol%) and stir at room temperature for 15 minutes to generate the phenoxide anion.
- Addition: Dropwise add a solution of acrylamide in 1,4-dioxane over 30 minutes.
 - Critical Step: Maintain temperature to prevent polymerization of acrylamide.[1]

- Reflux: Heat the mixture to reflux () for 6–8 hours.
 - Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the starting phenol.
- Workup: Cool to room temperature. Pour reaction mixture into ice-cold water. The product often precipitates as a white/off-white solid.
- Purification: Recrystallize from Ethanol/Water.
 - Validation:

should show the ether triplets at

ppm and

ppm, and the aromatic ortho-substituted pattern.

Cyclization to 1,4-Benzoxazin-3-one

Objective: Convert the linear scaffold to the heterocyclic core.^[1]

Protocol:

- Dissolve **3-(2-aminophenoxy)propanamide** in dilute ().
- Reflux for 2 hours. The acid catalyzes the intramolecular nucleophilic attack of the amine onto the amide carbonyl.
- Cool and neutralize with . The cyclic lactam will precipitate.

Mechanism of Action (MoA)

Linear Form: Voltage-Gated Sodium Channel (VGSC) Blockade

The linear derivatives function similarly to Lacosamide or Mexiletine.[1]

- Target: Nav1.1, Nav1.2, and Nav1.7 channels.[1]
- Mechanism: They bind to the slow inactivation state of the sodium channel. The aromatic "head" interacts with the local anesthetic binding site (Site 2) in the pore, while the amide "tail" interacts with the extracellular vestibule or voltage-sensing domain, stabilizing the channel in a non-conducting conformation.
- Therapeutic Outcome: Reduction of repetitive neuronal firing (Anticonvulsant, Analgesic).

Cyclic Form: GABA/Glutamate Modulation

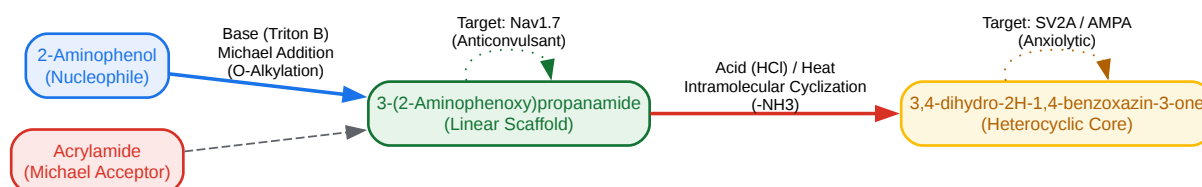
Once cyclized to the benzoxazinone:

- Target: The lactam core mimics the pyrrolidone ring of Levetiracetam or the hydantoin ring of Phenytoin.[1]
- Mechanism: Benzoxazinones often act as negative allosteric modulators of AMPA receptors or modulators of the SV2A protein, reducing neurotransmitter release.[1]

Visualization of Pathways

Diagram 1: Synthesis & Cyclization Logic

This diagram illustrates the bifurcation between maintaining the linear anticonvulsant scaffold and accessing the heterocyclic core.[1]

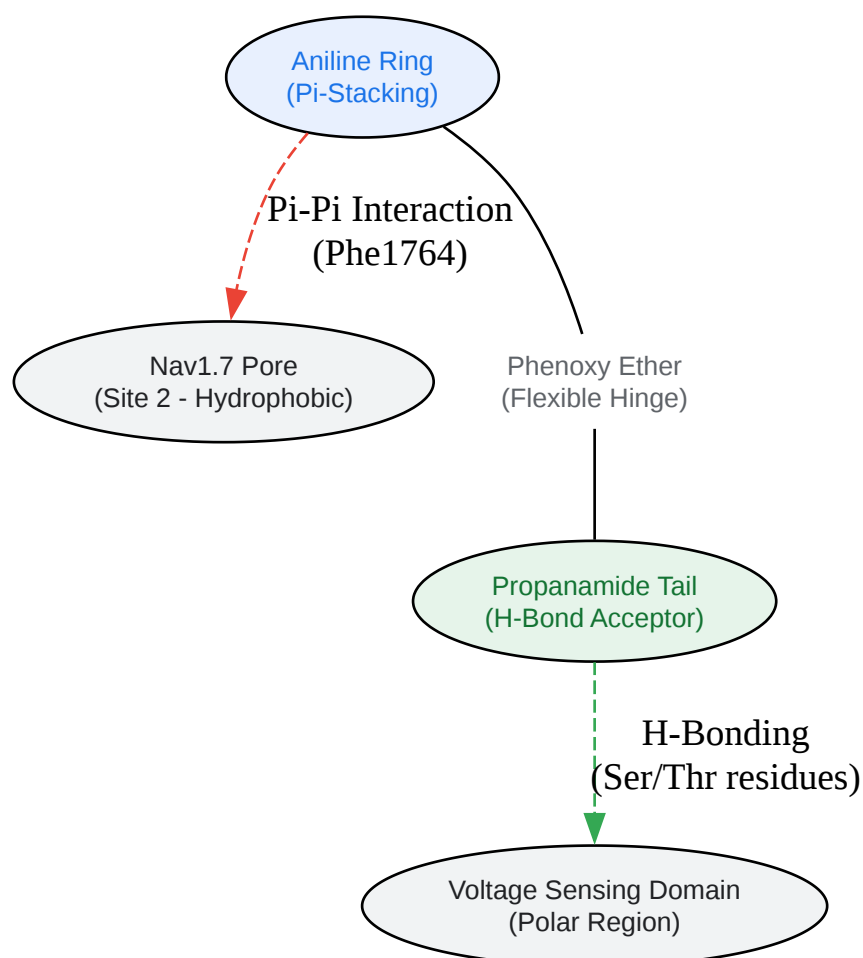


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Caption: Synthetic pathway illustrating the regioselective O-alkylation to the linear pharmacophore and subsequent cyclization to the benzoxazine core.

Diagram 2: Pharmacophore Interactions (Nav1.7)

This diagram models the hypothetical interaction of the linear derivative within the sodium channel pore.[1]



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Caption: Pharmacophore mapping of the linear scaffold within the voltage-gated sodium channel binding pocket.

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